

Comprehensive Structural Elucidation Guide: 4-Amino-3-methoxybutan-1-ol

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Compound of Interest

Compound Name: 4-Amino-3-methoxybutan-1-ol;hydrochloride

CAS No.: 2344679-99-6

Cat. No.: B2540185

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Executive Summary

The synthesis of 4-Amino-3-methoxybutan-1-ol presents a unique analytical challenge due to the coexistence of three polar functional groups (primary amine, ether, and primary alcohol) on a short aliphatic chain. Common synthetic routes, such as the ring-opening of methoxy-substituted epoxides or reduction of amino acid derivatives, frequently yield regioisomeric byproducts (e.g., 3-amino-4-methoxybutan-1-ol or 4-amino-2-methoxybutan-1-ol).

This guide objectively compares structural confirmation methodologies, advocating for a Multi-Dimensional NMR Strategy over standard 1D characterization to definitively rule out regioisomers. We provide simulated experimental data, logic pathways, and specific protocols to validate the connectivity of the C1-C4 backbone and the specific location of the methoxy substituent.

Part 1: The Analytical Challenge

The primary risk in characterizing 4-Amino-3-methoxybutan-1-ol is regio-ambiguity.

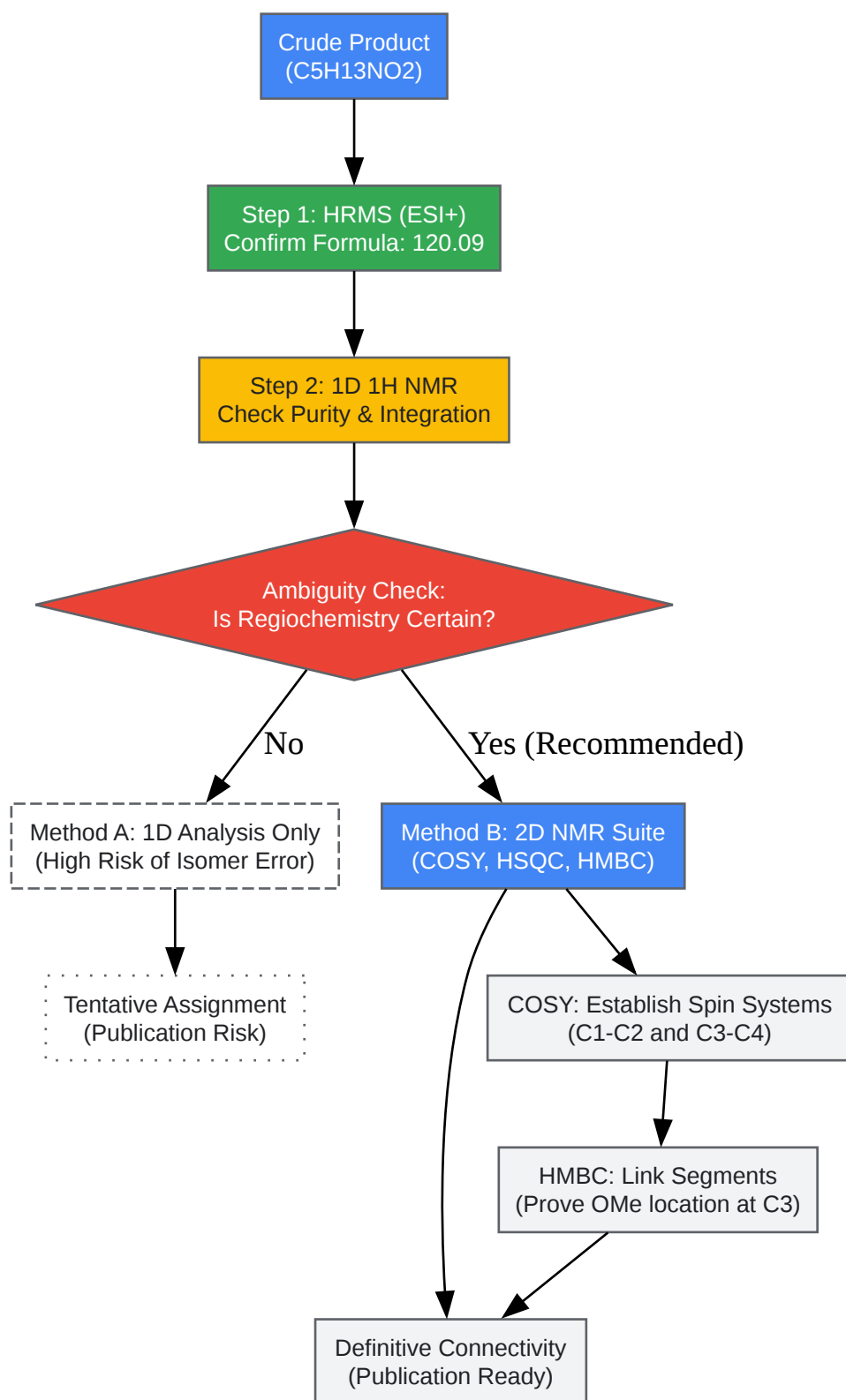
- Target Structure:
- Potential Isomer A:
(Methoxy migration)
- Potential Isomer B:
(Amine/Ether swap)

Standard LC-MS (

) cannot distinguish these isomers as they share identical mass and fragmentation patterns are often inconclusive. 1D

¹H NMR is often crowded in the 3.3–3.8 ppm region, making definitive assignment difficult without correlation spectroscopy.

Visualization: Structural Confirmation Logic Flow



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Figure 1: Decision matrix for selecting the appropriate structural confirmation pathway. Method B is the required standard for novel intermediate validation.

Part 2: Comparative Analysis of Methods

This section compares the "Standard Approach" (Method A) often used in rapid screening against the "Rigorous Approach" (Method B) required for high-impact publications and GMP release.

Table 1: Performance Comparison

Feature	Method A: Standard 1D NMR + LCMS	Method B: Integrated 2D NMR (Recommended)
Primary Utility	Purity check; confirmation of functional groups.	Definitive proof of atomic connectivity and regio-structure.
Regio-Specificity	Low. Cannot easily distinguish C2-OMe vs C3-OMe due to overlapping multiplets.	High. HMBC correlations link protons to specific carbons 2-3 bonds away.
Sample Req.	< 5 mg	10–20 mg (for high-quality 2D carbon detection).
Time Investment	15 Minutes	2–4 Hours (Acquisition + Analysis).
Self-Validation	Relies on chemical shift prediction (prone to error).	Self-Validating: Connectivity is proven by through-bond coupling.

Why Method A Fails

In 1D

¹H NMR, the protons at C1 (

) and C3 (

) both appear in the 3.4–3.8 ppm range. The methoxy singlet (~3.3 ppm) often obscures critical

coupling patterns. Without 2D data, assigning the "multiplet at 3.5 ppm" to C3 versus C1 is speculative.

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes a "Self-Validating" system where the structure is solved like a puzzle, requiring no external reference standard.

Sample Preparation

- Solvent: Deuterated Methanol (

) or DMSO-

.

- Rationale:

exchanges the

and

protons, simplifying the spectrum to C-H signals only. This reduces clutter.

- Concentration: Dissolve 15 mg of synthesized oil in 0.6 mL solvent. Filter to remove particulates that cause line broadening.

Acquisition Parameters (600 MHz equiv.)

- 1D Proton: 16 scans, 30° pulse.
- 1D Carbon: 1024 scans (essential to see the weak C3 signal split by oxygen).
- COSY (Correlation Spectroscopy): 256 increments. Identifies direct neighbors ().
- HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive. Links each proton to its parent carbon.

- HMBC (Heteronuclear Multiple Bond Coherence): Optimized for 8 Hz coupling. This is the critical experiment for determining where the methoxy group is attached.

Data Interpretation Logic (The "Proof")

To confirm 4-Amino-3-methoxybutan-1-ol, you must observe the following specific correlations:

Step A: Assign Carbon Backbone (HSQC + COSY)

- C1 (): Look for a carbon at ~60 ppm. Its attached protons () should show a COSY correlation to a methylene group () at ~1.6 ppm.
- C4 (): Look for a carbon at ~45 ppm. Its attached protons () should show a COSY correlation to the methine proton ().

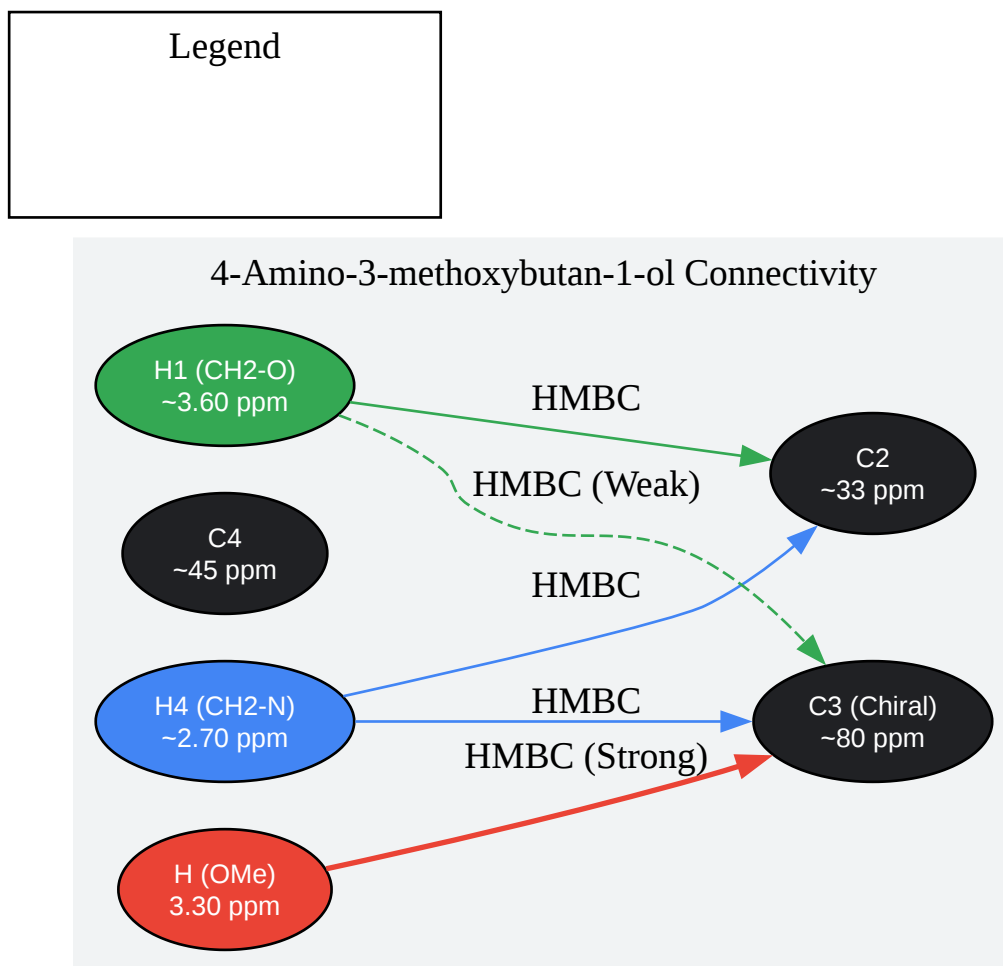
Step B: The "Bridge" (HMBC) - Critical Step

This step rules out the regioisomers.

- Methoxy Connection: The singlet protons of the group (~3.3 ppm) must show a strong HMBC correlation to C3 (~80 ppm).
- Backbone Verification:
 - should correlate to C2 and C3.[1]
 - should correlate to C3 and C2.
 - If

correlates to a carbon with a chemical shift of ~60 ppm (alcohol), you have the wrong isomer.

Visualization: HMBC Connectivity Map



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Figure 2: Required HMBC correlations. The correlation from OMe protons to C3 is the definitive proof of regiochemistry.

Part 4: Expected Spectral Data (Simulated)

Use this table to validate your experimental results. Deviations of >0.5 ppm suggest a structural anomaly or pH effect.

Position	Atom Type	H Shift (ppm,)	Multiplicity	C Shift (ppm)	Key HMBC Correlations
1	-OH	3.60 – 3.70	Triplet (Hz)	59.5	C2, C3
2		1.65 – 1.80	Multiplet	33.0	C1, C3, C4
3	-OMe	3.40 – 3.50	Multiplet	79.8	C1, C2, C4, OMe
4	-	2.65 – 2.80	Doublet of Doublets	44.5	C2, C3
OMe		3.35	Singlet	56.5	C3 (Definitive)

Note: Chemical shifts are simulated based on additive increments for amino-alcohols [1, 2]. Amine and Hydroxyl protons are not listed as they exchange in Methanol-d4.

Part 5: Stereochemical Considerations

While the protocols above confirm the connectivity (constitution), they do not confirm the stereochemistry (R vs S) at C3.

- **Racemic Synthesis:** If synthesized from non-chiral precursors (e.g., crotonaldehyde derivatives), the product is a racemate.
- **Chiral Synthesis:** If synthesized from L-Aspartic acid or L-Malic acid derivatives, determining Enantiomeric Excess (ee) is required.
 - Recommended Method: Derivatization with Mosher's Acid Chloride (MTPA-Cl) followed by ¹⁹F NMR or ¹H NMR analysis of the diastereomers [3].

References

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